N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and antitubercular activities.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide
- **N-(3-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenyl)benzamide
- **N-(3-{[(E)-(2-hydroxy-5-methylphenyl)methylidene]amino}phenyl)benzamide
Uniqueness
N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups in the molecule enhances its reactivity and potential for forming various derivatives with significant biological activities .
Properties
Molecular Formula |
C20H15N3O4 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[3-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O4/c24-19-10-9-18(23(26)27)11-15(19)13-21-16-7-4-8-17(12-16)22-20(25)14-5-2-1-3-6-14/h1-13,24H,(H,22,25) |
InChI Key |
LUWGQBJXCRHUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.